molecular formula C19H20BrN3O2 B4286240 N-(2-bromophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea

N-(2-bromophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea

Cat. No. B4286240
M. Wt: 402.3 g/mol
InChI Key: QWTXIUZFNXUOLN-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea, commonly known as BPU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. BPU is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and survival.

Mechanism of Action

BPU inhibits CK2 by binding to the ATP-binding pocket of the enzyme, preventing its activity. CK2 is involved in various cellular processes, including the regulation of cell cycle progression, DNA repair, and apoptosis. Inhibition of CK2 by BPU leads to the activation of the tumor suppressor protein p53, which induces apoptosis and inhibits cell proliferation.
Biochemical and physiological effects:
BPU has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. BPU has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy. BPU has a low toxicity profile and does not affect normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

BPU has several advantages for lab experiments, including its simple synthesis method, low toxicity profile, and potential applications in cancer treatment. However, BPU has some limitations, including its low solubility in aqueous solutions, which can limit its use in some experiments. BPU also has a short half-life in vivo, which can limit its efficacy as a therapeutic agent.

Future Directions

There are several future directions for BPU research, including the development of more potent analogs with improved solubility and pharmacokinetic properties. BPU can also be used in combination with other chemotherapeutic agents to enhance their efficacy and reduce toxicity. The mechanism of action of BPU can be further elucidated to identify new targets for cancer treatment. BPU can also be tested in other disease models, such as autoimmune diseases and neurodegenerative diseases, to explore its potential therapeutic applications.

Scientific Research Applications

BPU has been extensively studied for its potential applications in cancer treatment. CK2 is overexpressed in a variety of cancer types, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. BPU has been tested in vitro and in vivo in various cancer models, including breast, prostate, and lung cancer, and has shown promising results. BPU has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.

properties

IUPAC Name

1-(2-bromophenyl)-3-[4-(piperidine-1-carbonyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2/c20-16-6-2-3-7-17(16)22-19(25)21-15-10-8-14(9-11-15)18(24)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTXIUZFNXUOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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